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Compound of Interest

Compound Name: 3-Bromobenzyl bromide

Cat. No.: B1265647 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromobenzyl bromide (C7H6Br2), a key reagent in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3-Bromobenzyl bromide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Solvent

4.45 s CDCl₃

7.20 - 7.50 m CDCl₃

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm

31.9

122.7

126.3

130.3

130.8

133.0

139.3

Data sourced from publicly available spectral databases.[2]

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3000-3100 Medium Aromatic C-H Stretch

1570-1600 Medium C=C Aromatic Ring Stretch

1420-1480 Strong CH₂ Scissoring

1210 Strong C-Br Stretch (benzyl)

680-880 Strong C-H Bending (out-of-plane)

550-650 Strong C-Br Stretch (aromatic)

Interpretations based on typical IR absorption frequencies.[3][4][5][6]

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

248, 250, 252 Variable [M]⁺ (Molecular Ion)

169, 171 High [M-Br]⁺

90 High [C₇H₆]⁺

The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular

ion and bromine-containing fragments.[7][8][9]

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-Bromobenzyl bromide.

Methodology:

Sample Preparation: A sample of 5-10 mg of 3-Bromobenzyl bromide is dissolved in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[10] Tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (0 ppm). The solution is then

filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

magnetic field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation

delay.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans

are typically required.[11] Proton decoupling is used to simplify the spectrum to single
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lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency domain spectrum. Phase and baseline corrections are applied, and

the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Bromobenzyl bromide.

Methodology:

Sample Preparation: As 3-Bromobenzyl bromide is a solid at room temperature, a thin film

of the molten compound can be prepared between two sodium chloride (NaCl) or potassium

bromide (KBr) plates.[6][12] Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a small amount of the solid sample is pressed directly against the ATR

crystal.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded. The sample is then placed in the infrared beam path, and the sample spectrum

is recorded. The instrument measures the interference pattern of the infrared light, which is

then mathematically converted into an absorption spectrum.[13]

Data Processing: The final spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to

specific functional groups and bond vibrations.[14]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Bromobenzyl
bromide.

Methodology:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe or, if coupled with a gas chromatograph (GC-MS), injected into the GC where

it is vaporized and separated from any impurities before entering the mass spectrometer.[15]

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The

vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing

the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).[16] This

high energy also induces fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge ratio (m/z).[17]

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The molecular weight is determined from the molecular ion peak, and the

structure is further elucidated by analyzing the fragmentation pattern.[16]

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 3-Bromobenzyl bromide.
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Caption: Logical workflow for the spectroscopic analysis of 3-Bromobenzyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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